molecular formula C18H16Cl2N4S B4578773 N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4578773
M. Wt: 391.3 g/mol
InChI Key: JOLCOKFNINDUNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives are synthesized through several methods, often involving reactions of amine groups with isothiocyanates or similar compounds. For example, novel thiourea derivatives containing pyrazole rings can be prepared in good yields by reacting amino-cyano-pyrazole with acylisothiocyanates generated in situ from potassium thiocyanate and different acyl chlorides in a one-pot process (Xiao‐Hong Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using single-crystal X-ray diffraction studies. These studies provide valuable information on the crystal packing, hydrogen bonding, and overall molecular geometry, which are crucial for understanding the chemical behavior and reactivity of these compounds (M. Yusof et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and reactivity. For instance, the reaction mechanism involving thioureas and ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates has been studied, showing complex reaction pathways leading to novel compound formations (I. V. Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, are closely linked to their molecular structure. Spectroscopic techniques like IR, NMR, and mass spectroscopy, combined with elemental analysis, are typically used to characterize these compounds and confirm their structures (A. Saeed & M. Parvez, 2005).

Chemical Properties Analysis

The chemical properties of N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea and similar compounds, including reactivity patterns, stability, and chemical transformations, can be explored through various analytical and synthetic methods. Studies often focus on the reactivity of the thiourea group and its potential for further functionalization or participation in catalytic cycles (Jian Wu et al., 2012).

Scientific Research Applications

Anticancer Potential

One of the significant applications of N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea derivatives is in cancer research. Compounds similar to this chemical structure have been synthesized and evaluated for their ability to induce apoptosis in human cancer cells. For instance, pyrazole thiourea chimeric derivatives, closely related to the compound , have shown promising results in inducing apoptosis. Such compounds increase the expression of tumor necrosis factor receptors and reduce the levels of apoptosis inhibitory proteins, suggesting their potential as anticancer drugs (Nițulescu et al., 2015).

Antimicrobial Activity

Pyrazole derivatives, including those with structures similar to N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea, have also been investigated for their antimicrobial properties. Studies have found that some of these compounds exhibit significant antibacterial and antifungal activities, pointing to their potential as antimicrobial agents (Nițulescu et al., 2010).

Potential in Diabetes Treatment

Another area of application for these compounds is in the treatment of diabetes. Derivatives of pyrazole thioureas have been prepared and evaluated as hypoglycemic agents. Preliminary studies have revealed significant antidiabetic activity for some of these compounds, indicating their potential in diabetes treatment and management (Faidallah et al., 2016).

Applications in Organic Synthesis

These compounds have also found utility in organic synthesis, acting as catalysts and intermediates in various chemical reactions. For example, thiourea derivatives have been used as efficient catalysts for the Knoevenagel condensation of pyrazole derivatives, demonstrating the versatility of these compounds in synthetic organic chemistry (Li et al., 2011).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4S/c19-15-5-1-13(2-6-15)11-21-18(25)22-17-9-10-24(23-17)12-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLCOKFNINDUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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